
Urocanic acid
概要
説明
Urocanic acid (C₆H₆N₂O₂, CAS 104-98-3) is a histidine-derived metabolite predominantly found in the stratum corneum of human skin, as well as in the liver and brain . It exists in two isomeric forms: trans-urocanic acid (trans-UCA), which is naturally abundant and serves as a photoprotective agent, and cis-urocanic acid (cis-UCA), generated via UV-B-induced isomerization . Key roles of this compound include:
- UV Absorption: Trans-UCA absorbs UV-B (280–320 nm), protecting skin cells from radiation damage .
- Skin Health: Acts as a natural moisturizing factor, maintaining epidermal hydration and acidic pH .
- Chemoattraction: Serves as a host-seeking cue for parasitic nematodes like Strongyloides stercoralis .
準備方法
Chemical Synthesis of Urocanic Acid
Copper-Mediated Synthesis from Histidine Derivatives
The RU2445307C1 patent outlines a high-yield method for synthesizing trans-urocanic acid using copper complexes . In this process:
-
Complex Formation : 222 g (1 mol) of basic copper carbonate reacts with histidine derivatives in aqueous ammonia, formalin, and glucose at 90°C for 3 hours, forming an olive-brown copper-imidazole complex.
-
Acid Treatment : The precipitate is suspended in hydrochloric acid (1:4) and treated with hydrogen sulfide to remove copper ions.
-
Crystallization : The residual solution is evaporated, dissolved in a water-isopropanol mixture (1:3), and cooled to -5°C to yield trans-urocanic acid crystals.
-
Purification : Repeated recrystallization from water and vacuum drying at 90–100°C achieves 68% yield .
Key Parameters :
Step | Reagents/Conditions | Outcome |
---|---|---|
Complexation | CuCO₃, NH₃, 90°C, 3 hrs | Copper-imidazole precipitate |
Demetallation | HCl, H₂S | Copper-free acidic solution |
Solvent Crystallization | Isopropanol, -5°C | 68% trans-UA yield |
This method prioritizes scalability but requires careful handling of hydrogen sulfide and copper waste .
Esterification-Hydrolysis Cascade for UA Derivatives
EP1054003A1 details a modular approach to UA derivatives via ester intermediates :
-
Ester Synthesis : UA reacts with methanol or ethanol in sulfuric acid to form methyl/ethyl urocanate.
-
Alkylation : The ester is dissolved in dimethylformamide, treated with sodium hydride, and reacted with halogenated compounds (e.g., diphenylmethylpiperazinylethyl chloride) at 50–150°C.
-
Hydrolysis : Alkaline hydrolysis (NaOH in alcohol) converts esters back to free acid forms .
Example Reaction :
3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{UA-COOCH}3 \xrightarrow{\text{R-X}} \text{UA-COOCH}_2\text{R} \xrightarrow{\text{NaOH}} \text{UA-COOH}
Advantages :
-
Enables functionalization at the imidazole nitrogen or carboxyl group.
-
Supports pharmacologically active salt formation (e.g., hydrochlorides, maleates) .
Enzymatic Production via Histidine Ammonia-Lyase
Biological Pathways
This compound is naturally synthesized in the skin, liver, and brain through histidine deamination catalyzed by histidine ammonia-lyase (HAL) :
Optimization Strategies :
-
pH Control : Maximal HAL activity occurs at pH 9.0–9.5.
-
Cofactor Addition : NAD⁺ enhances reaction rates by stabilizing the enzyme-substrate complex .
Industrial Challenges :
-
Low yields (<30%) due to enzyme instability.
-
Costly purification of UA from biological matrices.
Purification and Isomer Separation
Crystallization Techniques
Recrystallization remains the gold standard for isolating trans-UA:
-
Solvent Systems : Water-isopropanol (1:3) at -5°C reduces cis-UA contamination to <2% .
-
Evaporation Protocols : Repeated evaporation under reduced pressure eliminates residual ammonia and acetic acid .
Chromatographic Methods
High-performance liquid chromatography (HPLC) achieves >99% isomer purity:
-
Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
-
Mobile Phase : 10 mM ammonium acetate (pH 5.0)/methanol (95:5).
Performance Metrics :
Parameter | trans-UA | cis-UA |
---|---|---|
Retention Time | 8.2 min | 9.7 min |
Resolution (R_s) | 1.5 | - |
Comparative Analysis of Synthesis Routes
Method | Yield | Purity | Scalability | Environmental Impact |
---|---|---|---|---|
Copper-Mediated | 68% | >95% | High | Moderate (H₂S waste) |
Esterification | 45–60% | 90–98% | Moderate | Low |
Enzymatic | 20–30% | 80–90% | Low | Sustainable |
Key Insights :
化学反応の分析
- ウロカン酸は、酸化 、還元 、および置換 など、さまざまな反応を起こすことができます。
- これらの反応で使用される一般的な試薬と条件は、反応の種類によって異なります。
- 形成される主な生成物は、特定の反応経路によって異なります。
科学的研究の応用
Photoprotection and Immunomodulation
Mechanism of Action
UCA is a major UV-absorbing chromophore in the skin that undergoes photoisomerization from trans- to cis-UCA upon UV exposure. The cis form is particularly significant for its immunomodulatory effects. Studies indicate that cis-UCA can induce the release of prostaglandin E2 (PGE2), which plays a role in immune suppression following UV exposure . This mechanism has implications for skin cancer prevention and treatment.
Clinical Studies
Research has shown that cis-UCA can attenuate immune responses in various models:
- Colitis Model : In a chemically-induced mouse model of colitis, cis-UCA reduced inflammation by modulating cytokine secretion and influencing immune cell activity .
- Atopic Dermatitis : Clinical trials have evaluated a 5% cis-UCA emulsion cream for treating atopic dermatitis. Results indicated improved skin barrier function and reduced transepidermal water loss (TEWL), demonstrating its therapeutic potential .
Role in Skin Health
Barrier Function and Hydration
UCA contributes to maintaining skin hydration and barrier integrity. It serves as a natural moisturizer, with studies showing that topical application can enhance skin hydration levels . The compound's ability to absorb UV radiation also protects against sunburn and photoaging.
Research Findings
A study involving chronic spontaneous urticaria (CSU) patients revealed an increased cis-to-trans UCA ratio in their skin, correlating with enhanced mast cell degranulation, suggesting a potential role for UCA in allergic reactions .
Novel Applications in Sunscreens
Next-Generation UV Filters
Recent research is exploring UCA as a scaffold for developing biomimetic UV filters. Its photochemical properties make it an attractive candidate for next-generation sunscreens that aim to minimize health risks associated with synthetic filters . Studies utilizing laser spectroscopy have provided insights into the excited-state dynamics of UCA, paving the way for tailored photoprotective applications.
Case Studies and Research Data
作用機序
- ウロカン酸がその効果を発揮する正確なメカニズムは、まだ研究段階です。
- それは、免疫機能の調節 とin vitroにおけるヒトナチュラルキラー細胞活性 への影響を含む可能性があります。
- 研究では、アルツハイマー病 におけるその潜在的な役割についても調査しています。
類似化合物の比較
- ウロカン酸の独自性は、内因性日焼け止めとしての役割と免疫調節特性にあります。
- 類似の化合物には、ヒスチジン代謝における他の中間体や関連する分子が含まれます。
類似化合物との比較
Research Findings :
- Trans-UCA’s quantum yield for isomerization is 0.35 in aqueous solutions, lower than synthetic filters like octinoxate (quantum yield >0.5), indicating reduced photostability .
- Methyl urocanate derivatives show enhanced UV-A absorption (up to 340 nm), broadening photoprotective utility compared to natural UCA .
Antioxidants and Radical Scavengers
Urocanic acid exhibits hydroxyl radical (•OH) scavenging activity, competing with endogenous antioxidants:
Quantum Studies :
- This compound’s •OH scavenging rate (6.2 × 10⁹ M⁻¹s⁻¹) is ~45% of glutathione’s, but its localization in skin enhances relevance in UV protection .
Chemoattractants for Parasites
This compound’s role as a nematode chemoattractant contrasts with nonspecific host cues:
Experimental Data :
- 10⁻⁴ M this compound induces a 90% chemotactic response in S. stercoralis larvae, exceeding CO₂ (60%) and NaCl (50%) .
Histidine Metabolites
This compound is distinct from other histidine degradation products:
Clinical Relevance :
- Urinary this compound levels correlate with liver dysfunction, unlike histamine or formiminoglutamic acid .
生物活性
Urocanic acid (UCA) is a naturally occurring compound primarily found in the skin, where it plays a significant role in photoprotection and immune modulation. It exists in two isomeric forms: trans-urocanic acid (trans-UCA) and cis-urocanic acid (cis-UCA), each exhibiting distinct biological activities. This article explores the biological activity of UCA, emphasizing its effects on skin physiology, immune response, and potential therapeutic applications.
This compound is formed from the deamination of histidine and is a major chromophore in the skin that absorbs ultraviolet (UV) radiation. Upon UV exposure, trans-UCA undergoes photoisomerization to cis-UCA, which has been identified as the biologically active form with significant immunomodulatory properties .
1. Immune Modulation
Cis-UCA has been shown to enhance immune suppression following UV exposure. Studies indicate that it promotes the release of prostaglandin E2 (PGE2), a potent immunosuppressive mediator, through a mechanism involving reactive oxygen species (ROS) generation and activation of epidermal growth factor receptor (EGFR) signaling pathways . This process can lead to increased apoptosis in keratinocytes, contributing to UV-induced immune tolerance.
Table 1: Effects of Cis-UCA on Immune Response
Parameter | Effect | Reference |
---|---|---|
PGE2 Release | Increased | |
Apoptosis in Keratinocytes | Induced via ROS generation | |
EGFR Activation | Transient activation observed | |
Mast Cell Degranulation | Enhanced by cis-UCA |
2. Skin Barrier Function
UCA also plays a critical role in maintaining skin barrier function. Clinical trials have demonstrated that topical application of cis-UCA emulsion significantly reduces transepidermal water loss (TEWL), indicating improved skin hydration and barrier integrity . This effect is particularly beneficial for individuals with atopic dermatitis, where compromised barrier function is prevalent.
Table 2: Clinical Trials on Cis-UCA Emulsion
Study Type | Population | Duration | Key Findings |
---|---|---|---|
Phase I/IIa Trials | Healthy adults & AD patients | Up to 28 days | Reduced TEWL; well tolerated |
Randomized Control | 16 healthy subjects | 10 days | Significant hydration improvement |
Vehicle-Controlled | 13 patients with AD | 28 days | Efficacy in reducing eczema severity |
3. Antioxidant Properties
Cis-UCA exhibits antioxidant properties that help mitigate oxidative stress induced by UV radiation. The presence of antioxidants such as α-tocopherol can inhibit ROS generation caused by cis-UCA, thus protecting keratinocytes from oxidative damage .
Case Study 1: Chronic Spontaneous Urticaria (CSU)
A study investigating the levels of this compound isomers in patients with chronic spontaneous urticaria revealed significantly elevated levels of cis-UCA compared to healthy controls. This increase was associated with enhanced mast cell activation and degranulation, suggesting a potential role for cis-UCA in the pathogenesis of CSU .
Case Study 2: Atopic Dermatitis
In another clinical trial, patients with atopic dermatitis treated with cis-UCA showed marked improvements in skin hydration and reduced eczema area severity index scores after four weeks of treatment. The results indicate that cis-UCA not only aids in restoring barrier function but also enhances overall skin health .
Q & A
Basic Research Questions
Q. What are the standard methods for quantifying urocanic acid isomers in epidermal samples?
High-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy is commonly used to differentiate cis- and trans-urocanic acid isomers due to their distinct absorption profiles . Nuclear magnetic resonance (NMR) spectroscopy further validates structural integrity, particularly in purified samples . For epidermal analysis, non-invasive tape-stripping combined with mass spectrometry ensures precise quantification without disrupting skin layers .
Q. How should this compound be stored to ensure stability in experimental settings?
this compound in powder form should be stored at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Solutions in DMSO or water require storage at -80°C (6 months) or -20°C (1 month) to prevent degradation. Repeated freeze-thaw cycles must be avoided to maintain chemical integrity .
Advanced Research Questions
Q. How can contradictory findings regarding this compound levels in different types of xerosis be reconciled?
Discrepancies arise from isomer-specific roles: trans-urocanic acid is elevated in senile and diabetic xerosis, while cis-urocanic acid shows no association with diabetic xerosis . Methodological variations in sample collection (e.g., depth of epidermal extraction) and analytical techniques (e.g., solvent pH affecting isomer stability) may contribute to conflicting results. Meta-analyses comparing study protocols are recommended to identify confounding variables .
Q. What experimental approaches are used to investigate the photophysical properties of this compound under UV exposure?
Q. How does the isomerization of this compound influence its role in UV-induced immunosuppression?
UV-B irradiation converts trans- to cis-urocanic acid in the stratum corneum. Cis-urocanic acid binds to 5-HT2A receptors (Kd = 4.6 nM), inhibiting antigen presentation by Langerhans cells and generating suppressor T-cells. Experimental validation involves in vitro immune assays with metal-ion chelators to isolate isomer-specific effects .
Q. What methodologies are appropriate for assessing the chemoattractant activity of this compound in parasitic nematode studies?
Chemotaxis assays using Strongyloides stercoralis larvae in agarose gels quantify migration toward this compound. Metal ions (Ca²⁺, Mg²⁺, Mn²⁺) must be controlled via Chelex pretreatment, as they suppress chemoattraction by 50–75%. Activity is dose-dependent, peaking at 150–200 μM .
Q. How do solvent environments and molecular substitutions affect the photochemical pathways of this compound derivatives?
Solvent polarity modulates excited-state lifetimes: aprotic solvents stabilize intramolecular charge transfer, while protic solvents promote proton-coupled electron transfer. Methylation at the N1/N3 positions alters tautomer distribution, verified via H-NMR and laser-induced fluorescence .
Q. What analytical techniques are currently used to differentiate between cis- and trans-urocanic acid in biological matrices?
Chiral chromatography with polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves isomers. Circular dichroism (CD) spectroscopy distinguishes enantiomeric forms, while LC-MS/MS with collision-induced dissociation confirms fragmentation patterns .
Q. What mechanisms explain the divergent associations of this compound with diabetic versus senile xerosis?
Diabetic xerosis correlates with elevated pyrrolidone carboxylic acid (PCA), which complexes with this compound, altering hydration dynamics. In senile xerosis, reduced PCA enhances this compound’s hygroscopicity, exacerbating dryness. Comparative metabolomics of stratum corneum lipids can clarify these interactions .
Q. How do divalent metal ions modulate the chemoattractant properties of this compound, and what experimental controls are required to account for this?
Metal ions form coordination complexes with this compound, masking its anionic chemoattractant epitopes. Studies must include EDTA-treated controls and atomic absorption spectroscopy to quantify residual metal content. Isothermal titration calorimetry (ITC) measures binding affinities .
Q. Key Methodological Considerations
- Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., HPLC + NMR) to address isomer-specific variability .
- Photostability Testing : Use femtosecond transient absorption spectroscopy to map this compound’s photodegradation pathways under simulated solar exposure .
- Immune Assays : Combine flow cytometry (for T-cell suppression) and ELISA (for cytokine profiling) to dissect cis-urocanic acid’s immunomodulatory effects .
特性
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYMIARKYCTBW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041148 | |
Record name | trans-Urocanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Urocanic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.5 mg/mL at 17 °C | |
Record name | trans-urocanic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01971 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Urocanic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3465-72-3, 7699-35-6, 104-98-3 | |
Record name | trans-Urocanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3465-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urocanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003465723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-urocanic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01971 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cis-Urocanic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | urocanic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3-(1H-imidazol-5-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-Urocanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-imidazol-4-ylacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UROCANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D26XJJ3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Urocanic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 °C | |
Record name | trans-urocanic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01971 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Urocanic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000301 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。